molecular formula C18H19NO4S B2906808 Methyl 4-((2-hydroxy-2-(4-(methylthio)phenyl)ethyl)carbamoyl)benzoate CAS No. 1448035-31-1

Methyl 4-((2-hydroxy-2-(4-(methylthio)phenyl)ethyl)carbamoyl)benzoate

Cat. No.: B2906808
CAS No.: 1448035-31-1
M. Wt: 345.41
InChI Key: FLVPDBVIQXDIHP-UHFFFAOYSA-N
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Description

Methyl 4-((2-hydroxy-2-(4-(methylthio)phenyl)ethyl)carbamoyl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a carbamoyl group, and a hydroxyethyl group attached to a methylthio-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-hydroxy-2-(4-(methylthio)phenyl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoate ester, followed by the introduction of the carbamoyl group through a reaction with an appropriate amine. The hydroxyethyl group is then added via a nucleophilic substitution reaction, and the final step involves the methylation of the thio group on the phenyl ring. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-hydroxy-2-(4-(methylthio)phenyl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the carbamoyl group produces amines.

Scientific Research Applications

Methyl 4-((2-hydroxy-2-(4-(methylthio)phenyl)ethyl)carbamoyl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as coatings and adhesives.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(methylthio)benzoate: Similar structure but lacks the hydroxyethyl and carbamoyl groups.

    4-Methylphenyl benzoate: Similar ester structure but lacks the methylthio and hydroxyethyl groups.

    2-Methyl-4’-(methylthio)-2-morpholinopropiophenone: Contains a methylthio group and a morpholine ring but differs in the overall structure.

Uniqueness

Methyl 4-((2-hydroxy-2-(4-(methylthio)phenyl)ethyl)carbamoyl)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxyethyl and carbamoyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-23-18(22)14-5-3-13(4-6-14)17(21)19-11-16(20)12-7-9-15(24-2)10-8-12/h3-10,16,20H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVPDBVIQXDIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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